molecular formula C8H10BrNO2 B6331851 (5-Bromo-2-ethoxypyridin-3-yl)methanol CAS No. 1248189-42-5

(5-Bromo-2-ethoxypyridin-3-yl)methanol

Cat. No.: B6331851
CAS No.: 1248189-42-5
M. Wt: 232.07 g/mol
InChI Key: RAAQUMUYRZSHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-ethoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom, an ethoxy group, and a hydroxymethyl group attached to the pyridine ring.

Preparation Methods

The synthesis of (5-Bromo-2-ethoxypyridin-3-yl)methanol typically involves the bromination of 2-ethoxypyridine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The hydroxymethylation can be achieved using formaldehyde and a reducing agent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(5-Bromo-2-ethoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Bromo-2-ethoxypyridin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

(5-Bromo-2-ethoxypyridin-3-yl)methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-bromo-2-ethoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-4,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAQUMUYRZSHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.